molecular formula C14H18N2O3S B486538 1-(2-Methoxy-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole CAS No. 723745-71-9

1-(2-Methoxy-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole

Cat. No.: B486538
CAS No.: 723745-71-9
M. Wt: 294.37g/mol
InChI Key: VFKVEMROAOHVEM-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole is a complex organic compound that belongs to the class of sulfonyl imidazoles. This compound features a sulfonyl group attached to an imidazole ring, which is further substituted with a methoxy group and a propan-2-yl group on the phenyl ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-methylimidazole with 2-methoxy-5-propan-2-ylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 1-(2-Hydroxy-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole.

    Reduction: Formation of 1-(2-Methoxy-5-propan-2-ylphenyl)sulfanyl-4-methylimidazole.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxy-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or modulator.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition or modulation of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative used as a solvent and precursor in organic synthesis.

    2-Methylimidazole: Another imidazole derivative with applications in pharmaceuticals and agrochemicals.

    4-Methylimidazole: Known for its use in the synthesis of various heterocyclic compounds.

Uniqueness

1-(2-Methoxy-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole is unique due to the presence of both a sulfonyl group and a methoxy group on the phenyl ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-10(2)12-5-6-13(19-4)14(7-12)20(17,18)16-8-11(3)15-9-16/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKVEMROAOHVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)S(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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